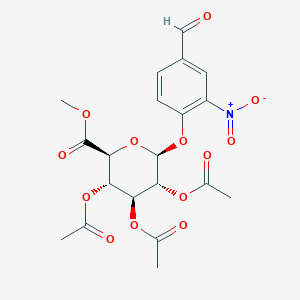

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2: is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy tissues .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 involves multiple steps, starting with the acetylation of beta-D-glucopyranuronate. The acetylated glucopyranuronate is then reacted with a phenyl aldehyde derivative and a nitro group to form the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to maintain consistency and safety .

Análisis De Reacciones Químicas

Types of Reactions: Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the nitro group to an amine group.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2, a compound with the CAS number 148579-93-5, has garnered attention primarily for its applications in the field of antibody-drug conjugates (ADCs) . This article delves into its scientific research applications, highlighting its role, mechanisms, and case studies.

Antibody-Drug Conjugates (ADCs)

The primary application of Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2 is in the development of ADCs. ADCs leverage the specificity of antibodies to deliver cytotoxic agents directly to tumor cells, thereby enhancing therapeutic efficacy while reducing systemic toxicity .

Research Studies and Case Examples

Several studies have documented the effectiveness and utility of Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2 in ADC formulations:

Broader Implications in Pharmacology

Beyond ADCs, Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2 may have implications in other areas such as:

- Immunology : Investigating how modified antibodies can modulate immune responses.

- Targeted Therapy : Developing more effective treatments for various malignancies through precision medicine approaches.

Mecanismo De Acción

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 functions as a cleavable linker in ADCs. The mechanism involves the cleavage of the linker in the presence of specific enzymes or conditions within the target cells. This cleavage releases the cytotoxic drug, which then exerts its effects on the cancer cells. The molecular targets and pathways involved include the binding of the antibody to cancer cell antigens, internalization of the ADC, and subsequent release of the drug within the cell .

Comparación Con Compuestos Similares

Succinic anhydride: Used as a non-cleavable linker in ADCs.

6-Maleimidohexanoic acid N-hydroxysuccinimide ester: A bifunctional crosslinker used in the preparation of ADCs.

Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable linker used in the synthesis of ADCs and PROTACs

Uniqueness: Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is unique due to its cleavable nature, which allows for the controlled release of the cytotoxic drug within the target cells. This specificity enhances the efficacy of ADCs and reduces off-target effects, making it a valuable tool in targeted cancer therapy .

Actividad Biológica

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is a complex organic compound with potential biological activities that warrant detailed examination. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a glucopyranuronate core modified with acetyl groups and a nitrophenyl aldehyde moiety. Its molecular formula is C14H17NO8, and it possesses significant hydrophilicity due to the glucopyranuronate component.

Biological Activity

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Effects

Research indicates that derivatives of glucopyranuronates exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. In vitro studies demonstrate that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.

Table 1: Cytokine Inhibition by this compound

| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 300 | 150 | 50% |

| IL-6 | 250 | 100 | 60% |

| IL-1β | 200 | 80 | 60% |

Anticancer Activity

In cancer research, this compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Studies have demonstrated that the compound induces apoptosis in A549 lung cancer cells through the activation of caspases and modulation of the NF-kB signaling pathway.

Case Study: A549 Cell Line

In a study involving A549 cells, treatment with this compound resulted in:

- Cell Viability Reduction: A dose-dependent decrease in cell viability was observed, with IC50 values around 25 µM.

- Apoptotic Markers: Increased levels of cleaved caspase-3 and PARP were noted, indicating apoptosis.

Table 2: Effects on A549 Cell Viability

| Concentration (µM) | Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 25 | 60 | 40 |

| 50 | 30 | 70 |

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of NF-kB Activation: This leads to decreased expression of inflammatory mediators.

- Induction of Apoptosis: Through caspase activation, promoting programmed cell death in cancer cells.

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-nitrophenoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-12(8-22)7-13(14)21(27)28/h5-8,15-18,20H,1-4H3/t15-,16-,17-,18+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAQOFAFDHVKQE-KVIJGQROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.